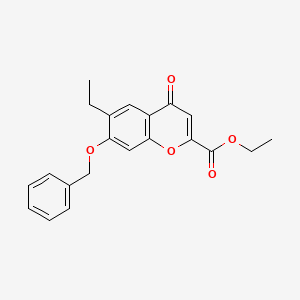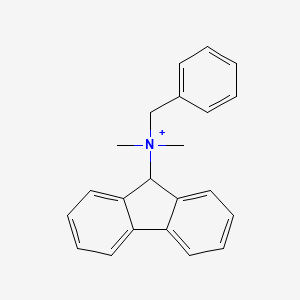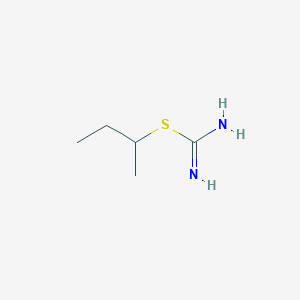
Butan-2-yl carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yl carbamimidothioate is an organic compound that belongs to the class of carbamimidothioates These compounds are characterized by the presence of a carbamimidothioate group, which consists of a carbamimidoyl group (C=N) bonded to a thiolate group (S)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl carbamimidothioate can be achieved through a mild one-pot synthesis method. This involves the reaction of amines with aryl isothiocyanates in the presence of aryl diazonium salts under catalyst-free conditions . The reaction is typically carried out at room temperature, making it an efficient and straightforward process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic methodologies can be applied to scale up the production process. This includes optimizing reaction conditions to minimize waste and energy consumption while maximizing yield.
Análisis De Reacciones Químicas
Types of Reactions
Butan-2-yl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to a thiourea derivative.
Substitution: Nucleophilic substitution reactions can occur at the carbamimidothioate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiourea derivatives, and various substituted carbamimidothioates
Aplicaciones Científicas De Investigación
Butan-2-yl carbamimidothioate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Mecanismo De Acción
The mechanism of action of butan-2-yl carbamimidothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to butan-2-yl carbamimidothioate include other carbamimidothioates and thiourea derivatives. Examples include:
- Methyl N-(3-methoxythiophen-2-yl)carbamimidothioate
- N,N-dialkyl-N’-arylcarbamimidothioate derivatives
Uniqueness
This compound is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions under mild conditions makes it a versatile compound for synthetic applications. Additionally, its potential biological activity and applications in drug development highlight its significance in scientific research .
Propiedades
Número CAS |
6326-37-0 |
|---|---|
Fórmula molecular |
C5H12N2S |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
butan-2-yl carbamimidothioate |
InChI |
InChI=1S/C5H12N2S/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3,(H3,6,7) |
Clave InChI |
KNHNBKNSSNHIIW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)SC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


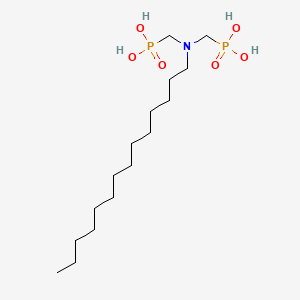
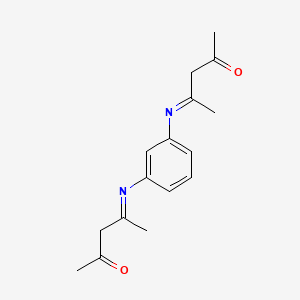
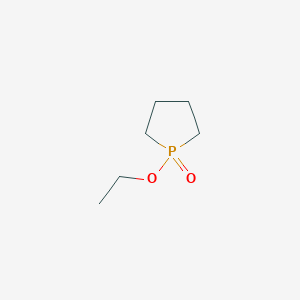
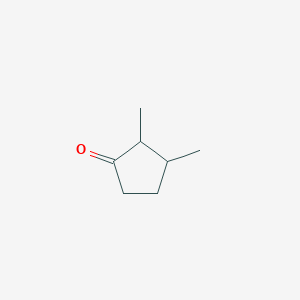
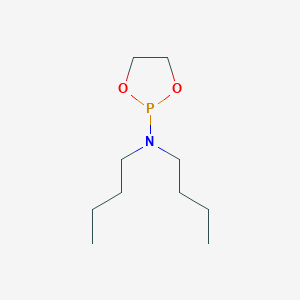
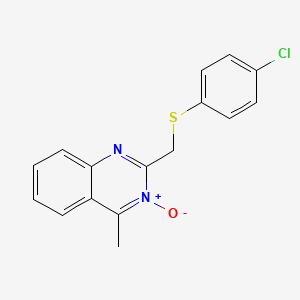
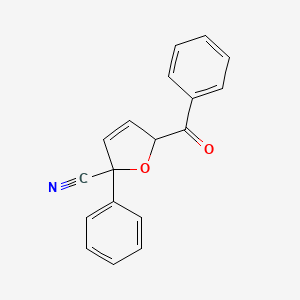

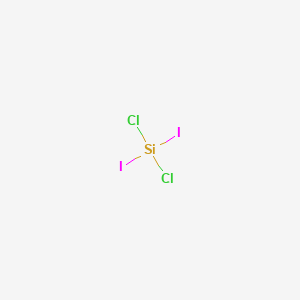
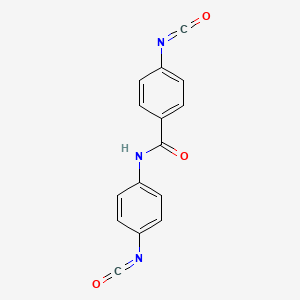
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
